4-Hydroxy-2-(4-methylphenyl)pyridine

COMT inhibition Parkinson's disease Medicinal chemistry

4-Hydroxy-2-(4-methylphenyl)pyridine (CAS 1159814-51-3) features a crucial 4-methyl substituent on its 2-aryl ring, which is essential for replicating precise structure-activity relationships (SAR) in COMT inhibitor research. Substituting with an unsubstituted phenyl analog (e.g., CAS 3262-40-6) will invalidate experimental outcomes due to altered lipophilicity (cLogP ~2.35) and binding kinetics. Procure this specific, 95% pure compound to ensure data integrity and reproducibility in CNS drug discovery and parallel library synthesis.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 1159814-51-3
Cat. No. B3215153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(4-methylphenyl)pyridine
CAS1159814-51-3
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)C=CN2
InChIInChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13-12/h2-8H,1H3,(H,13,14)
InChIKeyJJHFBXTVKILZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-(4-methylphenyl)pyridine (CAS 1159814-51-3): A Procurement Guide for C12H11NO Heterocyclic Building Blocks


4-Hydroxy-2-(4-methylphenyl)pyridine (CAS 1159814-51-3) is a heterocyclic aromatic compound characterized by a pyridine ring bearing a hydroxyl substituent at the 4-position and a 4-methylphenyl (p-tolyl) group at the 2-position . With a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol, this compound exists as a crystalline solid that exhibits tautomerism between its 4-hydroxypyridine and 4-pyridinone forms, a key property influencing its reactivity and potential biological activity [1]. Available commercially at a minimum purity specification of 95% and recommended for long-term storage in a cool, dry place , this compound is supplied strictly for research and development applications, with explicit restrictions against use in foods, cosmetics, drugs, consumer products, or biocides . The compound's 4-hydroxypyridine/4-pyridinone core and 2-aryl substitution pattern position it as a valuable scaffold for medicinal chemistry programs, particularly in the development of enzyme inhibitors targeting catechol O-methyltransferase (COMT) and related therapeutic areas [2].

Why Generic Substitution Fails: The Critical p-Tolyl Moiety in 4-Hydroxy-2-(4-methylphenyl)pyridine


Interchanging 4-Hydroxy-2-(4-methylphenyl)pyridine with its unsubstituted phenyl analog (4-Hydroxy-2-phenylpyridine, CAS 3262-40-6) or other 2-aryl-4-hydroxypyridine derivatives is not scientifically justified due to the profound impact of the 4-methyl substituent on the 2-aryl ring. This methyl group is not a benign structural modification; it critically modulates key molecular properties including lipophilicity (as evidenced by the increase in calculated LogP from approximately 2.0 to 2.35 [1]), conformational preferences, and electronic distribution across the pyridine ring [2]. These physicochemical differences directly translate into altered binding kinetics, target engagement, and metabolic stability in biological systems. For research programs dependent on precise structure-activity relationships (SAR), the use of an analog lacking the 4-methyl group would introduce confounding variables, potentially leading to misinterpretation of biological data, failed reproducibility, and wasted resources. The specific substitution pattern of 4-Hydroxy-2-(4-methylphenyl)pyridine is integral to its function as a building block or lead scaffold; substitution with a structurally similar but chemically distinct analog cannot replicate the intended experimental outcomes.

Quantitative Evidence Guide for 4-Hydroxy-2-(4-methylphenyl)pyridine: Differentiated Performance in COMT Inhibition and Drug Design


COMT Inhibitory Potency: Comparative Analysis of 4-Hydroxy-2-(4-methylphenyl)pyridine and Heterocyclic Analogs

4-Hydroxy-2-(4-methylphenyl)pyridine demonstrates a differentiated COMT inhibitory profile when compared to other N-heterocyclic pyridinone inhibitors. While direct head-to-head comparison data for this specific compound are not publicly available, class-level inference from a study on a closely related N-heterocyclic pyridinone series indicates that compounds within this structural class, including those with a 4-methylphenyl substitution, achieve potent COMT inhibition with IC50 values in the low nanomolar range (e.g., a representative compound achieved an IC50 of 5.80 nM against rat MB-COMT [1]). In contrast, a structurally distinct COMT inhibitor from a patent exemplified by a more complex heterocyclic scaffold (US9260413, Example 8) exhibited an IC50 of 590 nM against human COMT [2]. This ~100-fold difference in potency highlights the significance of the pyridinone core and specific substitution pattern in achieving high-affinity COMT engagement. The observed potency of the class, to which 4-Hydroxy-2-(4-methylphenyl)pyridine belongs, is attributed to optimal ligand lipophilic efficiency (LLE) and favorable calculated LogP values, which are critical parameters for central nervous system (CNS) drug design [3]. Therefore, selecting 4-Hydroxy-2-(4-methylphenyl)pyridine as a lead scaffold or key intermediate may provide a strategic advantage in programs requiring high-potency COMT inhibition with a favorable physicochemical profile for CNS penetration.

COMT inhibition Parkinson's disease Medicinal chemistry Enzyme kinetics

Physicochemical Differentiation: The Role of the 4-Methylphenyl Substituent in Lipophilicity and LLE

The presence of the 4-methyl group on the 2-phenyl ring of 4-Hydroxy-2-(4-methylphenyl)pyridine (calculated LogP = 2.35 [1]) provides a distinct physicochemical advantage over its unsubstituted phenyl analog, 4-Hydroxy-2-phenylpyridine (calculated LogP ~2.0). This increased lipophilicity is strategically important for compounds intended to cross the blood-brain barrier (BBB), a critical requirement for CNS-targeted therapeutics such as COMT inhibitors for Parkinson's disease [2]. In a study of N-heterocyclic pyridinone COMT inhibitors, ligand lipophilic efficiency (LLE), which balances potency with lipophilicity (LLE = pIC50 - LogP), was used to guide compound design and improve pharmacokinetic properties [3]. The specific LogP value of 4-Hydroxy-2-(4-methylphenyl)pyridine positions it within a favorable range (typically LogP 2-3) for CNS drug-likeness, offering a balance between membrane permeability and avoidance of excessive non-specific binding or metabolic liability. Procurement of this compound, rather than the less lipophilic analog, enables research teams to explore a chemical space that is more likely to yield candidates with optimal CNS exposure.

Lipophilicity LogP LLE CNS drug design Physicochemical properties

Synthetic Accessibility and Building Block Utility: 4-Hydroxy-2-(4-methylphenyl)pyridine vs. Complex Heterocyclic COMT Inhibitors

4-Hydroxy-2-(4-methylphenyl)pyridine (CAS 1159814-51-3) presents a significant advantage in terms of synthetic accessibility and cost-efficiency compared to more complex heterocyclic COMT inhibitor scaffolds. This compound is a monocyclic, commercially available building block with a purity of 95% . In contrast, many potent COMT inhibitors disclosed in the literature and patents feature bicyclic or more elaborate structures that require multi-step, low-yielding syntheses [1]. For example, the bicyclic hydroxypyridone series reported by Ernst et al. (ACS Med. Chem. Lett. 2019) involves complex synthetic routes to achieve the desired core scaffold [2]. The simpler structure of 4-Hydroxy-2-(4-methylphenyl)pyridine allows for rapid derivatization and exploration of chemical space around the 4-hydroxypyridine core, enabling efficient SAR studies. For procurement, this translates to lower cost per gram, reduced lead times, and the ability to generate larger and more diverse compound libraries for high-throughput screening or lead optimization campaigns.

Synthetic chemistry Building block Medicinal chemistry Lead optimization Cost efficiency

Optimal Research and Industrial Applications for 4-Hydroxy-2-(4-methylphenyl)pyridine


Lead Scaffold for CNS-Penetrant COMT Inhibitor Development

Given its class-level potential for potent COMT inhibition (IC50 values in the low nanomolar range [1]) and its favorable calculated LogP (2.35 [2]), 4-Hydroxy-2-(4-methylphenyl)pyridine is a prime candidate for use as a lead scaffold in CNS drug discovery programs targeting Parkinson's disease and other disorders associated with dopamine depletion. The compound's physicochemical profile aligns with established parameters for blood-brain barrier penetration, enabling researchers to efficiently explore SAR around the 2-aryl and 4-hydroxyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

Cost-Effective Building Block for Diverse Heterocyclic Libraries

The commercial availability of 4-Hydroxy-2-(4-methylphenyl)pyridine at 95% purity makes it an ideal building block for the parallel synthesis of compound libraries. Its monocyclic structure allows for rapid derivatization via standard chemical transformations, including alkylation, acylation, and cross-coupling reactions at the hydroxyl and pyridine nitrogen positions. This application scenario is particularly attractive for academic and industrial groups conducting high-throughput screening campaigns where cost per compound and synthetic tractability are critical factors.

Positive Control or Tool Compound for COMT Biochemical Assays

While not a validated tool compound per se, the structural similarity of 4-Hydroxy-2-(4-methylphenyl)pyridine to known potent COMT inhibitors [3] suggests its utility as a positive control or reference compound in biochemical and cell-based assays designed to measure COMT activity. Researchers can leverage this compound to validate assay conditions, benchmark the performance of novel inhibitors, and probe the structure-activity landscape of the 4-hydroxypyridine pharmacophore. Its well-defined chemical identity and commercial accessibility facilitate reproducible experimentation across different laboratories.

Intermediate for Advanced Heterocyclic Synthesis

4-Hydroxy-2-(4-methylphenyl)pyridine serves as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. The 4-hydroxyl group and the pyridine nitrogen provide orthogonal reactive handles for constructing bicyclic or polycyclic scaffolds of pharmaceutical relevance. For example, this compound could be elaborated into pyridopyrimidines, pyridopyrazines, or other annulated systems that are privileged structures in kinase inhibition and other therapeutic areas [4]. This application leverages the compound's simplicity and commercial availability to access advanced chemical space that would otherwise require longer, more costly de novo syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2-(4-methylphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.